3-Bromo-5-(trifluoromethyl)phenylurea chemical structure and physical properties
3-Bromo-5-(trifluoromethyl)phenylurea chemical structure and physical properties
Comprehensive Technical Guide on 3-Bromo-5-(trifluoromethyl)phenylurea: Structure, Synthesis, and Pharmacological Applications
Executive Summary & Pharmacophore Rationale
As a Senior Application Scientist in drug development, evaluating the stereoelectronic properties of intermediate building blocks is critical for designing highly selective therapeutics. 3-Bromo-5-(trifluoromethyl)phenylurea is a specialized pharmacophore utilized extensively in the synthesis of Type II kinase inhibitors.
The strategic placement of substituents on the phenyl ring dictates its biological efficacy. The trifluoromethyl (-CF3) group significantly enhances the molecule's metabolic stability and lipophilicity, facilitating deep penetration into hydrophobic protein pockets and improving cellular permeability. The bromine atom provides necessary steric bulk and enables highly directional halogen bonding with target residues. Centrally, the urea moiety acts as a bidentate hydrogen bond donor and acceptor—a structural prerequisite for locking kinases into their inactive "DFG-out" conformation[1].
Physicochemical Profiling
Understanding the physical and chemical parameters of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The molecular formula C8H6BrF3N2O represents a highly optimized balance of polarity and lipophilicity[2].
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C8H6BrF3N2O | Defines the core structural stoichiometry and halogenation state[2]. |
| Molecular Weight | 283.05 g/mol | Highly optimal for fragment-based drug design; strictly compliant with Lipinski’s Rule of 5. |
| Calculated LogP | ~3.1 | High lipophilicity driven by the -CF3 and -Br groups ensures excellent lipid membrane permeability. |
| H-Bond Donors | 2 | The urea -NH groups are critical for interacting with the catalytic glutamate in target kinases. |
| H-Bond Acceptors | 4 | The urea carbonyl and fluorine atoms facilitate secondary binding interactions and solvent networking. |
| Topological Polar Surface Area | 55.12 Ų | Perfectly balances the highly lipophilic aromatic ring, maintaining necessary aqueous solubility parameters for oral bioavailability. |
Self-Validating Synthetic Methodology
The synthesis of 3-bromo-5-(trifluoromethyl)phenylurea requires precise control over reaction kinetics to prevent the premature degradation of reactive intermediates. The following protocol utilizes a self-validating purification mechanism to ensure high-fidelity yields from its aniline precursor[3].
Fig 1. Self-validating synthetic workflow for 3-Bromo-5-(trifluoromethyl)phenylurea.
Step-by-Step Protocol:
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Substrate Dissolution & Activation: Dissolve 1.0 equivalent of 3-bromo-5-(trifluoromethyl)aniline in a 1:1 mixture of glacial acetic acid and deionized water at room temperature.
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Causality: Acetic acid acts as both a solubilizing agent for the highly lipophilic aniline[3] and a vital proton source required to generate cyanic acid in situ.
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In Situ Isocyanate Generation: Cool the reaction vessel to 10–15 °C. Add 1.5 equivalents of sodium cyanate (NaOCN) dissolved in minimal water dropwise over 30 minutes.
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Causality: Maintaining a lowered temperature suppresses the rapid, unwanted hydrolysis of the generated cyanic acid into ammonia and CO2, ensuring it reacts preferentially with the aniline to form the reactive isocyanate intermediate.
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Nucleophilic Addition: Remove the cooling bath and allow the reaction to stir at 25 °C for 4 hours.
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Causality: The slight thermal increase provides the activation energy necessary for the nucleophilic attack of the amine onto the isocyanate, driving the equilibrium toward the thermodynamically stable urea product.
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Precipitation and Isolation (Self-Validation): Quench the reaction by pouring the mixture into 5 volumes of crushed ice/water. Filter the resulting precipitate and wash sequentially with cold water and 0.1 M HCl.
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Causality: The high lipophilicity of the target urea causes rapid precipitation in aqueous media. The dilute HCl wash acts as a self-validating purification step; it selectively protonates and solubilizes any unreacted starting aniline, washing it away as a hydrochloride salt and leaving behind the pure target compound.
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Mechanistic Role in Kinase Inhibition
Phenylurea derivatives are widely recognized for their potent inhibition of the RAF/MEK/ERK signaling cascade, a pathway frequently dysregulated in human melanomas, colon cancers, and liver cancers[4].
When integrated into a larger drug scaffold, the 3-bromo-5-(trifluoromethyl)phenylurea moiety mimics the binding mode of established Type II kinase inhibitors. The urea group forms critical hydrogen bonds with the catalytic glutamate and the DFG aspartate backbone amide, locking the RAF kinase in an inactive "DFG-out" conformation. Simultaneously, the lipophilic 3-bromo-5-(trifluoromethyl)phenyl ring occupies the hydrophobic allosteric pocket adjacent to the ATP-binding site. This dual-action binding effectively halts the phosphorylation of downstream MEK1/2, arresting cellular proliferation[4]. Diaryl ureas utilizing this specific halogenated profile have shown profound efficacy in treating protein kinase-dependent diseases[1].
Fig 2. RAF/MEK/ERK signaling cascade highlighting the target site of phenylurea inhibitors.
Analytical Characterization Standards
To ensure the structural integrity of the synthesized compound before downstream biological assays, the following analytical validations must be met:
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1H NMR (DMSO-d6): The urea protons will appear as distinct, broad singlets significantly downfield (typically ~8.5–9.0 ppm) due to the strong electron-withdrawing nature of the trifluoromethyl and bromo groups on the adjacent phenyl ring.
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19F NMR: A sharp singlet around -62.0 to -63.0 ppm confirms the presence of the intact -CF3 group.
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LC-MS (ESI+): The mass spectrum must display the [M+H]+ pseudomolecular ion at m/z 283.0 / 285.0. This will exhibit the classic 1:1 isotopic abundance pattern indicative of a single bromine atom.
References[4] Title: Heteroaryl phenylurea | Source: Google Patents | URL: Link[3] Title: Method for preparing nilotinib intermediate | Source: Google Patents | URL: Link[1] Title: Diaryl urea derivatives in the treatment of protein kinase dependent diseases | Source: Google Patents | URL: Link[2] Title: 5-Amino-2-bromo-4-(trifluoromethyl)benzamide | C8H6BrF3N2O | Source: PubChem | URL: Link
Sources
- 1. AU2004292773A1 - Diaryl urea derivatives in the treatment of protein kinase dependent diseases - Google Patents [patents.google.com]
- 2. 5-Amino-2-bromo-4-(trifluoromethyl)benzamide | C8H6BrF3N2O | CID 131420117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2015103927A1 - Method for preparing nilotinib intermediate - Google Patents [patents.google.com]
- 4. TW200530236A - Heteroaryl phenylurea - Google Patents [patents.google.com]
